3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c15-11-5-3-4-10(8-11)9-20-14-16-12-6-1-2-7-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLSRAUTARMBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide in the presence of heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, leading to the cyclization of the intermediates to form the desired thiadiazine 1,1-dioxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated and nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Mechanism of Action
The mechanism of action of 3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways:
ATP-sensitive potassium channels: The compound acts as an opener of these channels, leading to the inhibition of insulin release.
Enzyme inhibition: It inhibits enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase.
Antimicrobial activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The 1,2,4-thiadiazine 1,1-dioxide core is highly versatile, allowing substitutions at positions 3, 4, and 5. Below is a comparative analysis of key derivatives:
Key Observations:
- Fluorine Substitution: Fluorine at the benzyl position (target compound) may improve metabolic stability compared to non-fluorinated analogs, as seen in fluorinated alkyl chains (e.g., 4-(2-fluoroethyl) derivatives in AMPA modulators ). However, fluorination at specific positions (e.g., 8-F in PI3Kδ inhibitors) can reduce activity, highlighting positional sensitivity .
- Thiophene vs. Benzene Rings: Thienothiadiazine dioxides (e.g., compound 24) exhibit comparable or superior AMPA receptor activity to benzothiadiazines due to electronic and steric differences .
- Biological Activity : Pyridyl and heteroaryl substituents at position 3 (e.g., 3-pyridyl) correlate with antitumor activity, while alkyl/allyl groups enhance ion channel modulation .
Pharmacological and Selectivity Profiles
- PI3Kδ Inhibition: Fluorinated benzothiadiazines (e.g., 15a) show nanomolar IC₅₀ values but require precise substitution; non-optimized fluorination (e.g., 16a) reduces potency .
- AMPA Receptor Modulation : 4-Alkyl/fluoroalkyl substituents (e.g., 4-cyclopropyl) enhance activity by ~100-fold compared to ethyl chains .
- Selectivity: 3-(Alkylamino)pyridothiadiazines exhibit >20-fold selectivity for pancreatic over vascular KATP channels .
Metabolic Stability
Fluorinated derivatives (e.g., 4-(2-fluoroethyl)-benzothiadiazine 12b ) demonstrate prolonged half-lives due to reduced CYP450-mediated oxidation, a critical advantage for oral bioavailability .
Biological Activity
3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS Number: 896686-02-5) is a heterocyclic compound known for its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. This article explores its biological activity through various studies and findings.
- Molecular Formula : C₁₄H₁₁FN₂O₂S₂
- Molecular Weight : 322.4 g/mol
- Structure : The compound features a benzothiadiazine core with a fluorobenzyl thio group that significantly influences its biological properties.
Antimicrobial Activity
Studies have shown that compounds similar to 3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibit significant antimicrobial activity. For example:
- Minimum Inhibitory Concentration (MIC) values of related compounds were reported to be as low as 6.25 µg/mL against various bacterial strains, indicating strong antibacterial properties .
- The presence of electron-withdrawing groups on the phenyl ring enhances this activity .
Anticancer Properties
The anticancer potential of this compound is supported by structure-activity relationship (SAR) studies:
- Compounds with similar structures have shown IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the range of 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 .
- The mechanism of action involves interaction with proteins through hydrophobic contacts and limited hydrogen bonding, which can disrupt cancer cell proliferation .
Case Studies
- Antitumor Activity : A study on related thiazole compounds indicated that modifications in the thiazole ring structure could lead to enhanced cytotoxicity against tumor cells. The incorporation of specific substituents significantly affected their anticancer efficacy .
- Antimicrobial Efficacy : Research has demonstrated that derivatives with specific functional groups exhibited higher antimicrobial activities compared to standard antibiotics. For instance, compounds with nitro groups showed increased effectiveness against Gram-positive and Gram-negative bacteria .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | MIC values as low as 6.25 µg/mL; enhanced by electron-withdrawing groups |
| Anticancer | IC₅₀ values between 1.61 - 1.98 µg/mL; interacts with proteins via hydrophobic contacts |
| Antiviral | Potential modulation of glucose metabolism receptors; further research needed |
| Antidiabetic | Similar compounds show promise in receptor modulation for diabetes treatment |
Q & A
What synthetic methodologies are most effective for introducing fluorinated alkyl/aryl substituents into the benzothiadiazine dioxide scaffold?
Basic Research Focus :
The synthesis of fluorinated benzothiadiazine dioxides typically involves multi-step reactions, starting with sulfonamide precursors. Key steps include nucleophilic substitution at the 4-position of the thiadiazine ring using fluorinated alkyl halides (e.g., 2-fluoroethyl bromide) or fluorobenzyl thiols under basic conditions (e.g., K₂CO₃ in acetonitrile) . Microwave-assisted synthesis can improve reaction efficiency for fluorinated intermediates, reducing side-product formation .
Advanced Considerations :
For regioselective fluorination, in situ generation of fluorinated intermediates (e.g., using sulfuryl chloride fluoride) may be necessary. Computational modeling (DFT) can predict optimal reaction pathways for sterically hindered fluorobenzyl substitutions, minimizing unwanted ring-opening side reactions .
How does fluorination at the benzylthio position influence AMPA receptor modulation compared to non-fluorinated analogues?
Basic Mechanism :
Fluorination enhances metabolic stability by reducing oxidative degradation of the alkyl chain. For example, 3-fluorobenzylthio derivatives exhibit prolonged in vivo half-lives compared to non-fluorinated analogues due to resistance to cytochrome P450-mediated oxidation .
Advanced Analysis :
Electrophysiological studies (e.g., patch-clamp assays) reveal that the 3-fluorobenzylthio group increases positive allosteric modulation (PAM) potency at AMPA receptors (EC₅₀ values < 0.5 µM) by stabilizing hydrophobic interactions with the receptor’s LBD (ligand-binding domain). Fluorine’s electronegativity also fine-tunes the compound’s dipole moment, enhancing binding affinity .
What structural modifications improve selectivity for kainate receptors (KARs) over AMPA receptors?
Basic Design :
Replacing the benzothiadiazine core with thieno[3,2-e]thiadiazine (a bioisostere) shifts selectivity toward KARs. For instance, 4-allyl-substituted thienothiadiazine dioxides (e.g., BPAM307) show 10-fold higher KAR vs. AMPAR activity .
Advanced Strategies :
Molecular dynamics simulations suggest that bulkier 4-position substituents (e.g., cyclopropyl or allyl) sterically hinder AMPAR binding while accommodating KAR’s larger hydrophobic pocket. Fluorine’s van der Waals radius further modulates this selectivity .
How do metabolic stability assays correlate with in vivo cognitive enhancement efficacy?
Basic Protocol :
Metabolic stability is assessed using liver microsomes (human/rat) and LC-MS/MS to quantify parent compound degradation. For example, fluorinated derivatives like 12b (7-chloro-4-(2-fluoroethyl)-benzothiadiazine) retain >80% stability after 60 min, whereas non-fluorinated analogues degrade >50% .
Advanced Validation :
Pharmacokinetic-pharmacodynamic (PK/PD) modeling in Wistar rats links microsomal stability to in vivo efficacy. Compounds with t₁/₂ > 2.5 hr show sustained hippocampal LTP (long-term potentiation) in Morris water maze tests, confirming improved bioavailability .
What analytical techniques resolve contradictions in reported activity data for fluorinated benzothiadiazines?
Basic Approach :
HPLC purity checks (>98%) and ¹H/¹³C NMR verify structural consistency. Discrepancies in AMPAR EC₅₀ values often arise from impure batches or residual solvents (e.g., DMSO) interfering with electrophysiology .
Advanced Resolution :
Cryo-EM structures of AMPAR-ligand complexes clarify substituent effects. For example, 3-fluorobenzylthio’s para- vs. meta-substitution alters hydrogen bonding with GluA2’s Arg485, explaining EC₅₀ variations .
How do substituents at the 3-position affect antitumor activity in pyridothiadiazine dioxides?
Basic SAR :
3-Heteroaryl groups (e.g., pyridin-2-yl) enhance cytotoxicity against renal cancer cell lines (IC₅₀ ~15 µM) by intercalating DNA and inhibiting topoisomerase II .
Advanced Insights :
Fluorine at the benzylthio position increases membrane permeability (logP > 2.5) and targets carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme in tumors. Synergy with cisplatin is observed in NSCLC models .
What computational tools predict the impact of fluorinated substituents on receptor binding?
Basic Modeling :
Molecular docking (AutoDock Vina) and QSAR models prioritize substituents with optimal ClogP (1.5–3.0) and polar surface area (<90 Ų) for CNS penetration .
Advanced Workflows :
Hybrid QM/MM simulations (e.g., Gaussian + AMBER) quantify fluorine’s electrostatic contributions to AMPAR binding. Meta-dynamics reveal fluorobenzylthio’s role in displacing water molecules at the receptor’s allosteric site .
How do metabolic byproducts influence toxicity profiles?
Basic Screening :
LC-HRMS identifies major metabolites (e.g., sulfoxide derivatives) in hepatocyte assays. Fluorinated compounds produce fewer reactive intermediates, reducing hepatotoxicity (ALT/AST levels < 2x baseline) .
Advanced Mitigation :
Prodrug strategies (e.g., ethyl ester masking of sulfonamide groups) minimize first-pass metabolism. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) further stabilizes active compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
